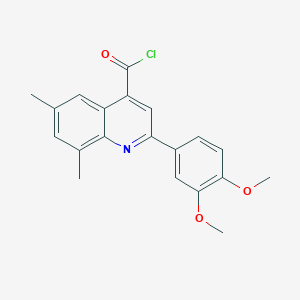

2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Descripción general

Descripción

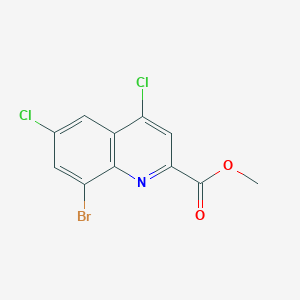

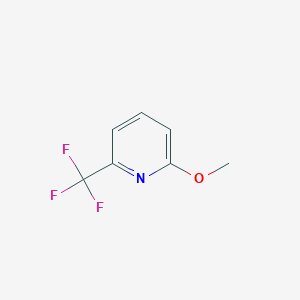

The compound is a complex organic molecule. It contains a quinoline structure, which is a type of heterocyclic aromatic organic compound. It also has a carbonyl chloride (also known as an acyl chloride) functional group, which is often found in organic compounds and plays a significant role in organic synthesis .

Molecular Structure Analysis

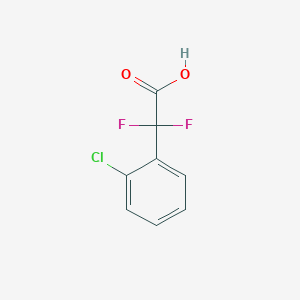

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (O-CH3) groups attached to the 3rd and 4th carbon atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl chloride group, which is highly reactive and can undergo several types of reactions, including nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Anticancer Agent Development

The quinoline moiety is a common feature in compounds with anticancer properties. The specific structure of “2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” suggests potential use in the development of novel anticancer agents. Its ability to act as an NF-κB inhibitor makes it a candidate for cancer drug research, particularly in targeting pathways involved in cell proliferation and survival .

Antibacterial and Antifungal Applications

Derivatives of tetrahydroquinoline, which share structural similarities with the compound , have been known to exhibit potent antibacterial and antifungal activities. This compound could be synthesized and tested against a range of pathogenic bacteria and fungi to assess its efficacy as a therapeutic agent .

Anti-inflammatory Therapeutics

The compound’s structure indicates potential anti-inflammatory properties, which could be harnessed in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, it could provide relief from conditions such as arthritis and inflammatory bowel disease .

Immunological Modulators

As an immunological modulator, “2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” could be pivotal in the treatment of autoimmune diseases. It could help in regulating the immune response, thereby providing therapeutic benefits in conditions where the immune system attacks the body’s own cells .

Neurological Disorder Treatments

Compounds with this structure have been implicated in the potential treatment of brain disorders where neuroinflammation is a key component of the pathogenesis. This includes diseases like Alzheimer’s and Parkinson’s, where microglial activation plays a crucial role .

Material Science and Nanotechnology

The quinoline structure is also used in the production of new materials. This compound could serve as a precursor for more complex molecules with applications in material science and nanotechnology, contributing to the development of novel materials with unique properties .

Synthetic Organic Chemistry

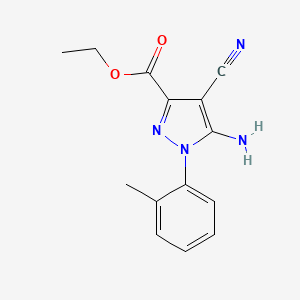

In synthetic organic chemistry, this compound could be used as a building block for the construction of more complex molecules. Its reactive sites make it a versatile reagent for various chemical transformations, leading to the synthesis of a wide array of organic compounds .

Green Chemistry Applications

The synthesis of “2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” can be optimized using green chemistry principles. This includes minimizing the use of hazardous substances and designing more environmentally benign synthesis pathways, making it a model compound for sustainable chemical practices .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-11-7-12(2)19-14(8-11)15(20(21)23)10-16(22-19)13-5-6-17(24-3)18(9-13)25-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECFBOHWRXBPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

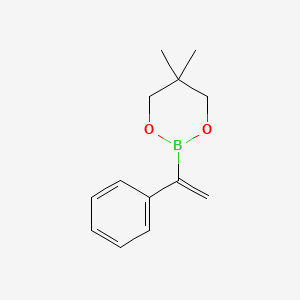

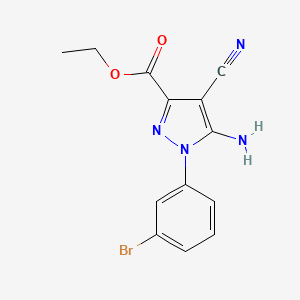

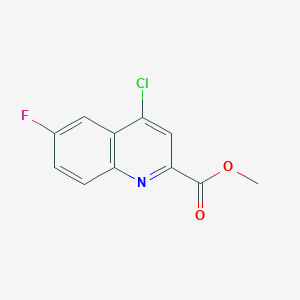

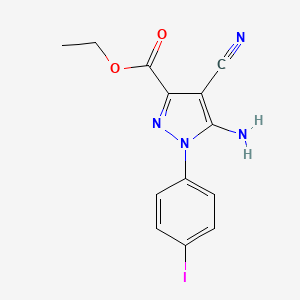

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.